(3R,4R)-1-(1-adamantyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
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Overview
Description
(3R,4R)-1-(1-adamantyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound that features a unique adamantyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(1-adamantyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through the hydrogenation of adamantane.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the desired position on the piperidine ring.
Coupling Reaction: The adamantyl group is then coupled with the hydroxylated piperidine ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the adamantyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated products.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in certain organic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Therapeutics: Potential use in the treatment of diseases due to its biological activity.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which (3R,4R)-1-(1-adamantyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol exerts its effects involves interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors on cell surfaces to modulate their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Cellular Pathways: Modulation of signaling pathways within cells, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-(1-adamantyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol: Unique due to the presence of both adamantyl and hydroxypiperidinyl groups.
Adamantane Derivatives: Compounds with similar adamantyl groups but different functional groups attached.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
Structural Complexity: The combination of adamantyl and hydroxypiperidinyl groups provides unique chemical and biological properties.
Properties
IUPAC Name |
(3R,4R)-1-(1-adamantyl)-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c23-17-1-4-21(5-2-17)18-3-6-22(13-19(18)24)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-19,23-24H,1-13H2/t14?,15?,16?,18-,19-,20?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPXUKZRWVFKJD-MOWPSDGOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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